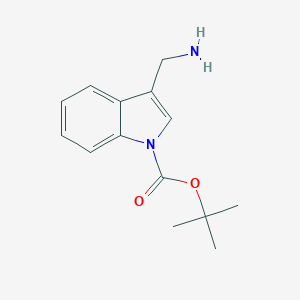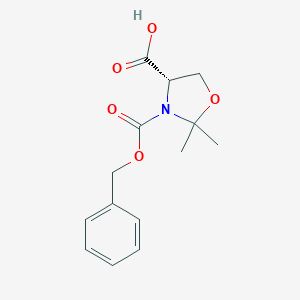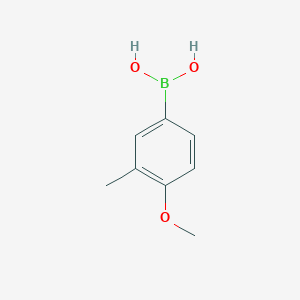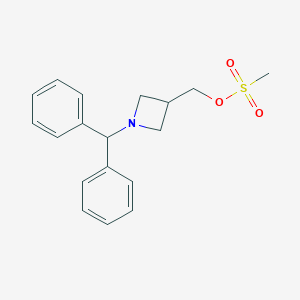
9-Acridinamine, 1,2,3,4-tetrahydro-N-heptyl-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-heptyl-6-methoxy- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly known as AHTM and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of AHTM is not fully understood. However, studies have shown that AHTM can inhibit the activity of various enzymes, including acetylcholinesterase and topoisomerase. AHTM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
AHTM has been shown to have various biochemical and physiological effects. Studies have shown that AHTM can inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. AHTM has also been shown to inhibit the activity of topoisomerase, which can lead to DNA damage and cell death. In addition, AHTM has been shown to induce apoptosis in cancer cells, which can inhibit their growth and proliferation.
Advantages and Limitations for Lab Experiments
AHTM has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have anti-cancer properties and potential use in the treatment of Alzheimer's disease. However, there are also limitations to using AHTM in lab experiments. AHTM can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of AHTM. One direction is the further investigation of its potential use in the treatment of Alzheimer's disease. Another direction is the development of new synthetic methods for AHTM that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of AHTM and its potential applications in various fields.
Conclusion
In conclusion, AHTM is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized using various methods and has been shown to have anti-cancer properties and potential use in the treatment of Alzheimer's disease. Its mechanism of action is not fully understood, and further studies are needed to fully understand its potential applications.
Synthesis Methods
AHTM can be synthesized using various methods. One of the most common methods is the condensation reaction between 6-methoxy-1-tetralone and heptylamine in the presence of acetic anhydride and sulfuric acid. The reaction yields AHTM as a yellow solid with a melting point of 115-118°C. Other methods for the synthesis of AHTM include the reduction of 9-nitroacridine and the condensation reaction between 6-methoxy-1-tetralone and heptylamine in the presence of sodium hydroxide.
Scientific Research Applications
AHTM has been the subject of scientific research due to its potential applications in various fields. One of the main applications of AHTM is in the field of cancer research. Studies have shown that AHTM has anti-cancer properties and can inhibit the growth of cancer cells. AHTM has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that AHTM can inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
properties
CAS RN |
187960-40-3 |
|---|---|
Molecular Formula |
C21H30N2O |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-heptyl-6-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C21H30N2O/c1-3-4-5-6-9-14-22-21-17-10-7-8-11-19(17)23-20-15-16(24-2)12-13-18(20)21/h12-13,15H,3-11,14H2,1-2H3,(H,22,23) |
InChI Key |
JLHFZCNZUUJGRC-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=C1C=CC(=C3)OC |
Canonical SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=C1C=CC(=C3)OC |
Other CAS RN |
187960-40-3 |
synonyms |
9-Acridinamine, 1,2,3,4-tetrahydro-N-heptyl-6-methoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)




![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)


![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)

